molecular formula C11H12O2 B1583974 Methyl 2-benzylacrylate CAS No. 3070-71-1

Methyl 2-benzylacrylate

Cat. No. B1583974
CAS RN: 3070-71-1
M. Wt: 176.21 g/mol
InChI Key: DQQJYBYIABSMFM-UHFFFAOYSA-N
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Description

Methyl 2-benzylacrylate is an organic compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .


Synthesis Analysis

While specific synthesis methods for Methyl 2-benzylacrylate were not found in the search results, it’s worth noting that organic compounds like this are often synthesized through various organic reactions. For instance, retrosynthetic analysis is a common strategy used in organic synthesis .


Molecular Structure Analysis

The InChI code for Methyl 2-benzylacrylate is 1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Methyl 2-benzylacrylate has a density of 1.0±0.1 g/cm3, a boiling point of 261.1±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 51.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 170.1±3.0 cm3 .

Scientific Research Applications

Palladium-Catalyzed Transformations

Li et al. (2018) developed a procedure for the direct carbonylative transformation of benzyl amines using palladium as a catalyst. This method, using dimethyl carbonate as the solvent, allows for the production of methyl 2-arylacetates from primary, secondary, and tertiary benzyl amines without the need for additional additives (Li, Wang, & Wu, 2018).

Benzylation of Alcohols

Poon and Dudley (2006) described a stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, that effectively converts alcohols into benzyl ethers. This benzylation process is applicable to a wide range of alcohols and typically yields good to excellent results (Poon & Dudley, 2006).

Antimicrotubule Agents

Stefely et al. (2010) synthesized a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which were found to inhibit cancer cell growth. These compounds, synthesized through copper-catalyzed azide-alkyne cycloaddition, showed potential as antimicrotubule agents, with notable activity against human breast tumor cells (Stefely et al., 2010).

Methylation and Arylation of Carboxylic Acids

Giri et al. (2007) demonstrated the use of preformed sodium carboxylates for Pd-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple aliphatic acids. This method is significant for its facilitation of methylation and arylation via a C−H activation/C−C coupling sequence (Giri et al., 2007).

Polymer Chemistry Applications

Callam and Lowary (2001) reported an organic chemistry laboratory experiment that included the synthesis of methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside. This experiment is particularly useful for students to understand various concepts in carbohydrate chemistry and polymer synthesis (Callam & Lowary, 2001).

Biomimetic Synthesis

Hikawa et al. (2014) developed an environmentally benign method for synthesizing 2-phenylbenzimidazoles in water. Benzoyl methyl phosphates were used as biomimetic acylating agents in this one-pot tandem approach without additional catalysts (Hikawa et al., 2014).

Photoinitiator-Derived Macromolecular Chain Termini

Lauer et al. (2017) conducted a study on the stability of photoinitiator-derived chain termini of poly(methyl methacrylate), exploring the wavelength-dependent stability of these termini. This research is crucial for understanding the behavior of polymer chain ends under different light conditions (Lauer et al., 2017).

Atom-Transfer Radical Polymerization

Fuente et al. (2001) studied the synthesis of poly(methyl methacrylate) by atom-transfer radical polymerization (ATRP), a significant process in polymer science. This research provided insights into the effects of solvents and initiators on polymerization efficiency and molecular weight distributions (Fuente et al., 2001).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Methyl 2-benzylacrylate . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

methyl 2-benzylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJYBYIABSMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341793
Record name methyl 2-benzylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-benzylacrylate

CAS RN

3070-71-1
Record name methyl 2-benzylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

a-Benzylacrylic acid (1.00 g, 6.17 mmol) in methanol (20 ml) was treated with BF3 ·Et2O (2 ml). The mixture was heated to reflux for 14 h, cooled, and poured into saturated NaHCO3 solution. Extraction with ether followed by drying over Na2SO4 and evaporation afforded 1.03 g (95%) of a mobile oil. 1H NMR (CDCl3) δ 7.17-7.35 (m,5H), 6.23 (m,1H), 5.47 (m,1H), 3.74 (s,3H), 3.63 (s,2H).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
BF3 ·Et2O
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

α-Benzylacrylic acid (1.00 g, 6.17 mmol) in methanol (20 ml) was treated with BF3.Et2O (2 ml). The mixture was heated to reflux for 14 h, cooled, and poured into saturated NaHCO3 solution. Extraction with ether followed by drying over Na2SO4 and evaporation afforded 1.03 g (95%) of a mobile oil. 1H NMR (CDCl3) δ7.17-7.35 (m,5H), 6.23 (m,1H), 5.47 (m,1H), 3.74 (s,3H), 3.63 (s,2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Spencer - Journal of Organometallic Chemistry, 1982 - Elsevier
The palladium-catalysed arylation of ten 1,1- and 1,2-disubstituted activated alkenes with benzoyl chloride was studied. In most cases, more than one product was formed. The …
Number of citations: 59 www.sciencedirect.com
RF Heck - Journal of the American Chemical Society, 1969 - ACS Publications
… methyl 2-benzylacrylate judging by its nmr … “phenylpalladium acetate” reacted in nearlyquantitative yield to form a mixture of esters containing 72 % methyl 2-benzylacrylate and 28 % …
Number of citations: 388 pubs.acs.org
DE Bergstrom, H Inoue, PA Reddy - The Journal of Organic …, 1982 - ACS Publications
… methyl-3-phenylacrylate and methyl 2-benzylacrylate in yields of 86% and8%, respectively. With iodobenzene and no triarylphosphine catalyst the yields were 78% and 19%. The …
Number of citations: 50 pubs.acs.org
H Kanno, K Osanai - Tetrahedron letters, 1995 - Elsevier
… However, we failed alkylation reaction of lithium enolate ld with methyl 2-(hromomethyl)-3-phenylpmpenolate or Michael addition of la and ld to methyl 2-benzylacrylate. We finally have …
Number of citations: 9 www.sciencedirect.com
BA Patel, CB Ziegler, NA Cortese… - The Journal of …, 1977 - ACS Publications
… Analyses by GLC, however, in the methyl methacrylate example,revealed the presence of about 8% of an isomeric product, methyl 2-benzylacrylate, the acid of which -vas not observed …
Number of citations: 125 pubs.acs.org
DB Ramachary, C Venkaiah, YV Reddy - Organic & Biomolecular …, 2014 - pubs.rsc.org
… 5a at 25 C was complete after 2 h and was then in situ treated with 2.5 equivalents of N,N-dimethyl-methyleneiminium chloride 7a at 65 C for 12 h to furnish the methyl 2-benzylacrylate …
Number of citations: 18 pubs.rsc.org
J Zhang, J Li, K Li, J Zhao, Z Yang, L Zong… - Catalysis Science & …, 2022 - pubs.rsc.org
… In the heterogeneous asymmetric hydroformylation of methyl 2-benzylacrylate, a linear aldehyde was formed as the major product and no branched aldehyde was detected (Scheme 3). …
Number of citations: 4 pubs.rsc.org
ML Quan, CD Ellis, AY Liauw… - Journal of medicinal …, 1999 - ACS Publications
… The iodide was reacted with LiCl/CuCN to form a copper complex, which was then reacted with methyl 2-(bromomethyl)acrylate (8) to give methyl 2-benzylacrylate. …
Number of citations: 133 pubs.acs.org
Z Guan, D Yang, Z Liu, S Zhu, X Zhong, H Wang… - Chinese Journal of …, 2023 - Elsevier
… Substituted acrylic esters, such as methyl methacrylate and methyl 2-benzylacrylate, were converted into the corresponding products (18,19). This reaction proceeded smoothly using …
Number of citations: 2 www.sciencedirect.com
S Kumaran, K Parthasarathy - The Journal of Organic Chemistry, 2022 - ACS Publications
… ,4]thiadiazine 1,1-dioxide 1a with various substituted acrylates, including methyl (E)-but-2-enoate 4g, ethyl (E)-3-(p-tolyl)acrylate 4h, methyl methacrylate 4i, and methyl 2-benzylacrylate …
Number of citations: 3 pubs.acs.org

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